Sub-Nanomolar and Subtype-Selective α3β4 Nicotinic Acetylcholine Receptor Antagonism
N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide exhibits highly potent antagonism of the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This potency is significantly greater than its activity against other nAChR subtypes: α4β2 (IC50 = 12 nM, 6.7-fold selectivity), α4β4 (IC50 = 15 nM, 8.3-fold selectivity), and muscle-type α1β1γδ (IC50 = 7.9 nM, 4.4-fold selectivity) [1]. Compared to the classical non-selective antagonist mecamylamine, which inhibits α3β4 with an IC50 range of 90-640 nM, this compound is at least 50-fold more potent and demonstrates a cleaner selectivity profile .
| Evidence Dimension | Inhibitory potency (IC50) at human nAChR subtypes |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | Mecamylamine: α3β4 IC50 = 90-640 nM; α4β2 IC50 = 1-7 µM |
| Quantified Difference | ≥50-fold more potent at α3β4; 6.7-fold α3β4/α4β2 selectivity |
| Conditions | Human SH-SY5Y or TE671/RD cells; carbamylcholine-induced 86Rb+ efflux assay |
Why This Matters
For researchers investigating α3β4 nAChR-specific signaling in addiction or pain pathways, this compound provides a sub-nanomolar tool with superior potency and subtype discrimination compared to classical antagonists like mecamylamine.
- [1] EcoDrugPlus. (n.d.). Bioactivity data for N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide. EcoDrugPlus Database, Compound ID 2126094. View Source
